5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole
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Description
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole is a compound that belongs to the class of benzo[c][1,2,5]thiadiazoles, which are heterocyclic compounds containing a thiadiazole ring fused to a benzene ring. These compounds are of interest due to their potential applications in the synthesis of low bandgap materials, which are crucial for the development of photovoltaic materials and other electronic devices .
Synthesis Analysis
The synthesis of related benzo[c][1,2,5]thiadiazole derivatives has been reported through various methods. A one-pot synthesis approach has been described for 4,8-dibromobenzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole using 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide, which provides a straightforward route to these compounds . Additionally, the synthesis of 5-(nitroheteroaryl)-1,3,4-thiadiazoles has been achieved, which includes the introduction of acyclic amines at the C-2 position of the thiadiazole ring, indicating the versatility of the thiadiazole moiety in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole and its derivatives has been explored through various analytical techniques. For instance, the crystal structure of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, has been studied, revealing the presence of Br...N, S...O, and Br...Br contacts, which contribute to the stability of the crystal structure . These interactions have been quantitatively evaluated using Hirshfeld fingerprint plots and ab-initio methods, providing insight into the molecular conformation and intermolecular interactions of these compounds .
Chemical Reactions Analysis
The reactivity of benzo[c][1,2,5]thiadiazole derivatives has been investigated, showing that bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole can undergo nucleophilic substitution reactions to yield various substituted derivatives . Furthermore, the reduction of certain derivatives leads to the formation of benzenetetraamine compounds, demonstrating the potential for chemical transformations of these thiadiazole derivatives . The ambident nucleophilic behavior of 2-amino-5-bromo-1,3,4-thiadiazoles has also been reported, which undergoes alkylation, acylation, and nitrosation reactions, further highlighting the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives are influenced by their molecular structure. The synthesis of these compounds often involves the use of NMR, IR, UV spectroscopy, and mass spectrometry to confirm their structure and purity . The introduction of bromo and nitro groups into the thiadiazole ring can significantly alter the electronic properties of the molecule, which is important for their application in electronic devices . The crystallographic analysis provides additional information on the solid-state properties, such as the dihedral angles between rings and the nature of intermolecular interactions .
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methods and Molecular Structure:
- A study by Zhang et al. (2011) synthesized 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine by reacting 4-bromo-2-nitrobenzoic acid with thiosemicarbazide, focusing on the compound's molecular structure through crystallography, highlighting N—H⋯N intermolecular hydrogen bonding forming centrosymmetric dimers in the crystal structure (Zhang et al., 2011).
- Sowmya et al. (2020) conducted a crystal structure, quantum chemical, and theoretical charge density analysis of 5‑bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole, exploring the nature and strength of various intermolecular interactions, utilizing PIXEL and ab-initio methods for analysis (Sowmya et al., 2020).
Photovoltaic and Material Applications
Photovoltaic Material Design:
- Research by Chmovzh et al. (2022) on 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) illustrates its significance as a precursor in the synthesis of dyes and photovoltaic materials, underlining its potential in enhancing the efficiency of solar cells (Chmovzh et al., 2022).
Biological and Chemical Properties
Antimicrobial and Antitubercular Activity:
- Noolvi et al. (2011) explored 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives for their anticancer evaluation, revealing that certain compounds exhibited significant selectivity toward leukemic cancer cell lines, indicating the compound's potential in medicinal chemistry (Noolvi et al., 2011).
Corrosion Inhibition:
- Tang et al. (2009) studied thiadiazole derivatives as corrosion inhibitors for copper, demonstrating their efficacy in preventing copper corrosion in acidic environments, which could have implications for industrial applications (Tang et al., 2009).
properties
IUPAC Name |
5-bromo-4-nitro-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYYEVZFVMMYSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361006 |
Source
|
Record name | 5-bromo-4-nitro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole | |
CAS RN |
72023-79-1 |
Source
|
Record name | 5-bromo-4-nitro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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